molecular formula C11H13NO2S2 B2525345 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797286-83-9

8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2525345
CAS No.: 1797286-83-9
M. Wt: 255.35
InChI Key: AKLVOBKJHDBJQS-UHFFFAOYSA-N
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Description

8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the study of monoamine neurotransmitter systems. This compound features the 8-azabicyclo[3.2.1]octane core, a tropane-derived structure that serves as a privileged scaffold for developing ligands that target key neural transporters . Research into closely related analogs, such as 8-thiabicyclo[3.2.1]oct-2-enes, has demonstrated high-affinity binding to the dopamine transporter (DAT) and high selectivity over the serotonin transporter (SERT) . This suggests potential research applications for this compound class in investigating the mechanisms of cocaine abuse, stimulant pharmacology, and the development of treatments for substance use disorders . The structural motif of an 8-azabicyclo[3.2.1]oct-2-ene, when functionalized with appropriate aromatic sulfonamide groups, is associated with potent inhibitory activity at monoamine reuptake systems . Consequently, this compound is a valuable tool for researchers exploring the structure-activity relationships of neuroactive ligands, with potential applications spanning pain, psychiatric disorders, and neurodegenerative diseases . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVOBKJHDBJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32One common method involves an intramolecular Diels-Alder reaction followed by regioselective cleavage of the tricyclic intermediate . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring.

Scientific Research Applications

8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets and pathways. The thiophene sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane () Substituents: Pyrazole sulfonamide at the 8-position. Activity: Acts as a non-classical GPCR ligand with selectivity for monoamine transporters. SAR studies highlight the importance of sulfonamide bulkiness for receptor binding .

8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile () Substituents: Aryl sulfonamide with an aminophenyl group. Activity: Used as an intermediate in organometallic coupling reactions, indicating utility in synthesis rather than direct bioactivity . Comparison: The thiophene ring in the target compound provides a heteroaromatic system, which may confer better metabolic stability than the aminophenyl group .

Boronate Esters and Aryl Derivatives

8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene ()

  • Substituents : Boronate ester at the 3-position.
  • Activity : Primarily used in Suzuki-Miyaura cross-coupling reactions for chemical synthesis .
  • Comparison : Unlike the boronate ester, the thiophene sulfonyl group in the target compound is biologically active, suggesting divergent applications (therapeutic vs. synthetic) .

8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene () Substituents: Bulky naphthyl group at the 3-position. Activity: Demonstrates high lipophilicity, favoring interactions with hydrophobic binding pockets in CNS targets .

Therapeutic Lead Compounds

SD-1008: 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid () Substituents: Benzyl group and dicarboxylic acid. Activity: Potent JAK2/STAT3 inhibitor, enhancing chemotherapy sensitivity in ovarian cancer cells .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP (Predicted) Key Substituents Therapeutic Indication
8-(Thiophene-2-sulfonyl)-derivative ~283 g/mol 2.1 (estimated) Thiophene sulfonyl CNS disorders, enzyme inhibition
Pyrazole sulfonamide () ~365 g/mol 3.5 3,5-Dimethylpyrazole sulfonyl GPCR modulation
SD-1008 () ~371 g/mol 1.8 Benzyl, dicarboxylic acid Anticancer (JAK2 inhibition)
3-Naphthyl derivative () ~249 g/mol 4.2 Naphthyl CNS penetration

Key Observations :

  • The thiophene sulfonyl group balances moderate lipophilicity (logP ~2.1) with polar interactions, favoring both membrane permeability and aqueous solubility.
  • Pyrazole sulfonamides (logP ~3.5) are more lipophilic, which may limit solubility but enhance blood-brain barrier penetration .
  • SD-1008’s dicarboxylic acid group reduces logP, aligning with its role in kinase inhibition via polar interactions .

Biological Activity

The compound 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural motif that combines the azabicyclo[3.2.1]octane core with a thiophene sulfonyl group, which may enhance its biological interactions.

Property Value
Molecular FormulaC15H17N3O2S
Molecular Weight335 Da
CAS Number2093914-04-4
IUPAC Name3-(1-methyl-1H-pyrazol-5-yl)-8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Research indicates that compounds within the azabicyclo[3.2.1]octane class interact with various biological targets, influencing multiple biochemical pathways. The presence of the thiophene sulfonyl moiety may enhance the compound's affinity for specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.

Target Interaction

The azabicyclo[3.2.1]octane scaffold is known to interact with several targets involved in inflammatory and pain pathways, such as:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA can lead to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Anti-inflammatory Effects

One of the notable biological activities of this compound is its potential as an anti-inflammatory agent . Studies have shown that derivatives of azabicyclo[3.2.1]octane can inhibit NAAA activity, leading to reduced inflammation and pain . The compound's structure allows it to maintain a non-covalent interaction with the target enzyme, providing a promising avenue for therapeutic development.

Antimicrobial Properties

Emerging research suggests that compounds similar to this compound exhibit antimicrobial activity against various pathogens, making them candidates for further investigation in infectious disease management .

Study on NAAA Inhibition

In a recent study focused on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octanes, several compounds were synthesized and tested for their inhibitory effects on human NAAA:

  • Lead Compound : A derivative demonstrated an IC50 value of 0.042 μM, indicating potent inhibition .

Anticancer Activity

Another area of interest is the potential anticancer properties of this class of compounds. Preliminary findings suggest that modifications to the azabicyclo core could enhance cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and sulfonylation. Key steps include:

  • Cyclization : Formation of the bicyclic azabicyclo[3.2.1]octene core via acid-catalyzed intramolecular cyclization under reflux (e.g., using HCl/MeOH) .
  • Sulfonylation : Reaction of the bicyclic amine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) is critical for removing unreacted sulfonyl chlorides and side products.
  • Yield Optimization : Lowering reaction temperatures during sulfonylation minimizes decomposition, achieving yields of ~65–75% .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation requires:

  • NMR Analysis : 1^1H and 13^13C NMR to confirm bicyclic framework (e.g., characteristic δ 3.2–3.8 ppm for bridgehead protons) and sulfonyl group integration (δ 7.5–8.2 ppm for thiophene protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the spatial orientation of the sulfonyl group relative to the bicyclic core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 310.08 for C12_{12}H13_{13}NO2_2S2_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonylated azabicyclo compounds?

  • Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from substituent effects. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying sulfonyl substituents (e.g., thiophene vs. benzene sulfonyl) to isolate electronic/steric contributions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like NAAA (N-acylethanolamine acid amidase) or JAK kinases .
  • Enzymatic Assays : Validate activity via fluorescence-based inhibition assays (e.g., NAAA inhibition IC50_{50} values) under standardized pH 7.4 buffer conditions .

Q. How do physicochemical properties (e.g., logP, solubility) impact in vivo pharmacokinetics of this compound?

  • Methodological Answer : Key parameters and experimental workflows:

  • logP Measurement : Shake-flask method (octanol/water) reveals logP ~2.3, indicating moderate lipophilicity .
  • Solubility Testing : Equilibrium solubility in PBS (pH 7.4) at 25°C shows 0.12 mg/mL, necessitating formulation with co-solvents (e.g., 10% DMSO/90% PEG 400) for in vivo studies .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Critical considerations include:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers post-synthesis .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enhance enantiomeric excess (ee >90%) .
  • Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions and improve reproducibility at scale .

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